molecular formula C7H3F5N2O2 B6324455 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid CAS No. 887407-55-8

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid

Cat. No.: B6324455
CAS No.: 887407-55-8
M. Wt: 242.10 g/mol
InChI Key: DRPUYPKWRLESHW-UHFFFAOYSA-N
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Description

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a perfluoroethyl (CF₂CF₃) group at position 2 and a carboxylic acid moiety at position 5 of the pyrimidine ring. This compound exhibits high electronegativity and chemical stability due to the strong C–F bonds in the perfluoroethyl group, making it resistant to metabolic degradation and environmental breakdown .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)5-13-1-3(2-14-5)4(15)16/h1-2H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPUYPKWRLESHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193731
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-55-8
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid typically involves the reaction of a suitable pyrimidine precursor with a perfluoroethylating agent. One common method involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which is treated with various amidinium salts to produce the target compound .

Industrial Production Methods

Industrial production methods for 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the specific reaction conditions.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The perfluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Fluorinated Substituents
  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

    • Substituent: CF₃ at position 2.
    • Properties: Lower fluorine content compared to perfluoroethyl, resulting in reduced hydrophobicity. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions. Synthesized via hydrolysis of ethyl esters (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) .
    • Applications: Intermediate in pharmaceuticals (e.g., kinase inhibitors) due to improved metabolic stability .
  • 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic Acid

    • Substituent: CF₂CF₃ (perfluoroethyl) at position 2 and isopropyl at position 3.
    • Properties: Increased steric bulk and fluorine content compared to the target compound. Detected in environmental samples, indicating persistence typical of per- and polyfluoroalkyl substances (PFAS) .
Non-Fluorinated Substituents
  • 2-Aminopyrimidine-5-carboxylic Acid Substituent: NH₂ at position 2. Properties: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Used as a building block for nucleoside analogs .
  • 2-Chloro-4-methylpyrimidine-5-carboxylic Acid Substituent: Cl at position 2 and CH₃ at position 4. Properties: Chlorine increases lipophilicity and electrophilicity, facilitating cross-coupling reactions.

Physicochemical Properties

Compound Substituents (Position 2) Molecular Weight (g/mol) Key Properties
2-(Perfluoroethyl)pyrimidine-5-carboxylic acid CF₂CF₃ ~250 (estimated) High hydrophobicity, chemical stability
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid CF₃ 220.15 Moderate solubility in organic solvents
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid SC₂H₅ 213.25 Susceptible to oxidation; used in antiviral agents
5-Phenylpyrimidine-2-carboxylic acid C₆H₅ 200.19 Aromatic π-π interactions enhance binding to biological targets

Biological Activity

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention in various fields of research, particularly due to its potential biological activities. This compound, characterized by the presence of a perfluoroethyl group, is being explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals with improved efficacy and selectivity.

Chemical Structure and Properties

The chemical structure of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid can be summarized as follows:

  • Chemical Formula : C7_7H6_6F5_5N1_1O2_2
  • CAS Number : 887407-55-8

The presence of fluorine atoms in the perfluoroethyl group significantly alters the physicochemical properties of the compound, enhancing lipophilicity and potentially influencing biological interactions.

Antimicrobial Properties

Research indicates that 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The proposed mechanism involves the modulation of signaling pathways associated with inflammation.

Anticancer Activity

The anticancer potential of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa15
MCF-720

These findings indicate that further investigation into its mechanism of action and potential as an anticancer agent is warranted.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various fluorinated compounds, including 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid. The study involved testing against clinical isolates and assessing the compound's ability to penetrate biofilms formed by resistant strains. Results indicated a significant reduction in biofilm density, suggesting potential utility in treating chronic infections.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The study found that administration of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory diseases.

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